8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde
CAS No.: 56327-24-3
Cat. No.: VC2232806
Molecular Formula: C15H18O3
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56327-24-3 |
|---|---|
| Molecular Formula | C15H18O3 |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
| Standard InChI | InChI=1S/C15H18O3/c16-12-14(13-4-2-1-3-5-13)6-8-15(9-7-14)17-10-11-18-15/h1-5,12H,6-11H2 |
| Standard InChI Key | NWJJFBSWKAAPNW-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC1(C=O)C3=CC=CC=C3)OCCO2 |
| Canonical SMILES | C1CC2(CCC1(C=O)C3=CC=CC=C3)OCCO2 |
Introduction
Chemical Identity and Structure
Basic Identifiers
8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is identified through several standardized chemical notations, essential for accurate database searches and chemical cataloging. The compound's unique identifiers enable precise tracking across various chemical databases and research publications. Its molecular structure contains specific functional groups that determine its chemical behavior and potential applications in various research settings. The key identifiers for this compound are summarized in Table 1.
Table 1: Chemical Identifiers of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde
| Identifier | Value |
|---|---|
| CAS Number | 56327-24-3 |
| Molecular Formula | C₁₅H₁₈O₃ |
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
| Standard InChI | InChI=1S/C15H18O3/c16-12-14(13-4-2-1-3-5-13)6-8-15(9-7-14)17-10-11-18-15/h1-5,12H,6-11H2 |
| Standard InChIKey | NWJJFBSWKAAPNW-UHFFFAOYSA-N |
| PubChem Compound ID | 12230275 |
The structure consists of a cyclohexane ring merged with a 1,4-dioxane ring through a spiro carbon center, with an attached phenyl group and carbaldehyde functional group at the 8-position. This distinctive structural arrangement contributes to the compound's chemical behavior and reactivity patterns.
Structural Characteristics
The molecular architecture of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde features several distinguishing structural elements that influence its chemical behavior. The spiro carbon (position 4.5) serves as a junction point between the cyclohexane and 1,4-dioxane rings, creating a rigid three-dimensional framework. The phenyl substituent at position 8 adds aromaticity to the molecule, while the carbaldehyde group introduces reactivity for further chemical transformations. The SMILES notation (C1CC2(CCC1(C=O)C3=CC=CC=C3)OCCO2) represents this complex three-dimensional structure in a linear format.
The presence of both hydrophobic (phenyl ring) and hydrophilic (carbaldehyde, dioxane) moieties within the molecule contributes to its potential utility in medicinal chemistry. These structural features create a balanced amphiphilic character that can be advantageous for interactions with biological targets. The rigidity imposed by the spiro system provides conformational constraints that may enhance binding specificity in drug development applications.
Related Compounds
Several structurally related compounds share similarities with 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, providing context for understanding its chemical family. A notable related compound is 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS: 51509-99-0), which features a carboxylic acid group in place of the aldehyde functionality . This carboxylic acid derivative has a molecular weight of 262.30 g/mol and molecular formula C₁₅H₁₈O₄, representing a potential oxidation product or synthetic precursor of the aldehyde compound.
Another structurally related compound mentioned in the literature is 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS: 54621-18-0), which features an amino group in place of the phenyl substituent and a carboxylic acid instead of the aldehyde group . These structural analogs demonstrate the versatility of the 1,4-dioxaspiro[4.5]decane scaffold as a foundation for various functional derivatives with potential applications in pharmaceutical research.
Physical and Chemical Properties
Solubility and Stability
The solubility profile of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a critical consideration for research applications. While specific solubility data is limited in the available literature, general guidance suggests that the compound may be soluble in common organic solvents such as DMSO, which is recommended for preparing stock solutions . The GlpBio product information indicates that heat application (37°C) and ultrasonic bath treatment may facilitate dissolution when preparing concentrated solutions .
Regarding stability, the compound is recommended to be stored at room temperature or 2-8°C in a tightly closed container to preserve its integrity . For long-term storage of solutions, it is advised that when stored at -80°C, the solutions should be used within 6 months; when stored at -20°C, they should be used within 1 month . To prevent degradation from repeated freeze-thaw cycles, it is recommended to prepare and store solutions in separate packages .
Reactivity and Chemical Behavior
The chemical behavior of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is largely determined by its functional groups. The aldehyde group is particularly reactive, capable of participating in various chemical transformations including reduction, oxidation, nucleophilic addition, and condensation reactions. This reactivity makes the compound valuable as a building block in organic synthesis and pharmaceutical intermediate development.
Applications and Research Significance
Pharmaceutical Applications
8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde serves as an important intermediate in medicinal chemistry and pharmaceutical research . The compound's unique structural features make it valuable for the development of new chemical entities, particularly in the fields of pharmaceuticals and therapeutic agents. Its use as a building block in drug discovery enables the creation of structurally diverse compounds with potential biological activities.
The spiro structure present in this compound is of particular interest in drug design, as it provides rigidity and three-dimensionality that can enhance target selectivity and binding affinity. These characteristics are increasingly valued in modern drug discovery approaches that move beyond traditional flat aromatic structures. The presence of the reactive aldehyde group also provides a convenient handle for further derivatization, allowing for the creation of diverse chemical libraries based on this scaffold.
Research and Development Uses
Beyond pharmaceutical applications, 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde finds utility in broader chemical research contexts. It serves as a chemical reagent for various experimental procedures and is employed in the synthesis of complex organic molecules. The compound's specialized structure makes it valuable for researchers exploring novel synthetic methodologies or investigating structure-activity relationships.
In materials science, spirocyclic compounds like this one can contribute to the development of functional materials with unique properties. The rigid three-dimensional framework provided by the spiro system can influence physical properties such as thermal stability, optical characteristics, and self-assembly behavior. These attributes make the compound potentially valuable beyond traditional medicinal chemistry applications, though its primary use remains in the pharmaceutical research domain.
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